Cas no 2108472-03-1 (8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane)

8-(Cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative featuring a pyridinyloxy substituent. Its unique structure, combining a cyclopropanesulfonyl group with a bridged azabicyclic core, confers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes. The cyclopropane moiety may enhance metabolic stability, while the pyridinyloxy group offers opportunities for further functionalization. This compound’s rigid bicyclic framework could improve binding selectivity in pharmacological applications. Its synthetic versatility makes it a candidate for exploratory research in drug discovery, especially for modulating neurotransmitter pathways or enzyme inhibition. Handling requires standard precautions for sulfonamide derivatives.
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane structure
2108472-03-1 structure
Product name:8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane
CAS No:2108472-03-1
MF:C15H20N2O3S
MW:308.395902633667
CID:5843629
PubChem ID:119103743

8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane Chemical and Physical Properties

Names and Identifiers

    • 8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane
    • 2108472-03-1
    • 8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
    • (1R,5S)-8-(cyclopropylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
    • AKOS026696552
    • 8-cyclopropylsulfonyl-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane
    • F6549-8802
    • Inchi: 1S/C15H20N2O3S/c18-21(19,15-5-6-15)17-11-3-4-12(17)9-14(8-11)20-13-2-1-7-16-10-13/h1-2,7,10-12,14-15H,3-6,8-9H2
    • InChI Key: YABPCALGGKAQGT-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1C2CC(CC1CC2)OC1C=NC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 308.11946368g/mol
  • Monoisotopic Mass: 308.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9Ų
  • XLogP3: 1.8

8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6549-8802-10μmol
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6549-8802-15mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
15mg
$89.0 2023-09-08
Life Chemicals
F6549-8802-75mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
75mg
$208.0 2023-09-08
Life Chemicals
F6549-8802-5μmol
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
5μmol
$63.0 2023-09-08
Life Chemicals
F6549-8802-2mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
2mg
$59.0 2023-09-08
Life Chemicals
F6549-8802-2μmol
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
2μmol
$57.0 2023-09-08
Life Chemicals
F6549-8802-3mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
3mg
$63.0 2023-09-08
Life Chemicals
F6549-8802-20mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
20mg
$99.0 2023-09-08
Life Chemicals
F6549-8802-5mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
5mg
$69.0 2023-09-08
Life Chemicals
F6549-8802-25mg
8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
2108472-03-1
25mg
$109.0 2023-09-08

Additional information on 8-(cyclopropanesulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo3.2.1octane

8-(Cyclopropanesulfonyl)-3-(Pyridin-3-Yloxy)-8-Azabicyclo[3.2.1]Octane: A Comprehensive Overview

8-(Cyclopropanesulfonyl)-3-(Pyridin-3-Yloxy)-8-Azabicyclo[3.2.1]Octane, also known by its CAS registry number 2108472-03-1, is a complex organic compound with a unique bicyclic structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of azabicyclooctanes, which are known for their potential as scaffolds in drug design due to their rigid and versatile structures. The molecule incorporates a cyclopropane sulfonyl group and a pyridineoxy substituent, both of which contribute to its intriguing chemical properties and biological activity.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core, followed by functionalization with the cyclopropane sulfonyl and pyridineoxy groups. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled researchers to achieve higher yields and better stereocontrol in the construction of such complex molecules. The incorporation of the cyclopropane sulfonyl group is particularly noteworthy, as it introduces a strained ring system that can enhance the compound's stability and bioavailability.

From a pharmacological perspective, 8-(Cyclopropanesulfonyl)-3-(Pyridin-3-Yloxy)-8-Azabicyclo[3.2.1]Octane has been investigated for its potential as a modulator of various cellular pathways. Studies have shown that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a promising candidate for the development of treatments targeting conditions such as chronic pain, inflammation, and neurological disorders. The pyridineoxy group plays a crucial role in mediating these interactions, as it contributes to both the hydrophilicity and electronic properties of the molecule.

In terms of its applications, this compound has been explored in preclinical models for its ability to inhibit key enzymes involved in metabolic pathways. For instance, recent research has demonstrated its potential as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in type 2 diabetes mellitus. The rigid bicyclic structure of the molecule allows for optimal binding to the enzyme's active site, thereby enhancing its inhibitory potency.

The structural features of 8-(Cyclopropanesulfonyl)-3-(Pyridin-3-Yloxy)-8-Azabicyclo[3.2.1]Octane also make it an attractive candidate for further optimization through medicinal chemistry approaches. By modifying the substituents on the pyridine ring or altering the size and strain of the cyclopropane group, researchers can potentially enhance the compound's pharmacokinetic properties and reduce off-target effects.

Looking ahead, the development of this compound into a clinically relevant drug will depend on several factors, including its safety profile, bioavailability, and efficacy in human trials. Ongoing studies are focusing on evaluating its toxicity in animal models and optimizing its formulation for oral administration. The integration of computational modeling techniques with experimental approaches is expected to accelerate this process and provide deeper insights into the compound's mechanism of action.

In conclusion, 8-(Cyclopropanesulfonyl)-3-(Pyridin-3-Yloxy)-8-Azabicyclo[3.2.1]Octane represents a significant advancement in the field of drug discovery due to its unique structure and promising biological activity. As research continues to uncover its full potential, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.

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